6-Amino-2-methyl-1,3-benzothiazole-7-thiol
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Overview
Description
6-Amino-2-methyl-1,3-benzothiazole-7-thiol is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an amino group at the 6th position, a methyl group at the 2nd position, and a thiol group at the 7th position on the benzothiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-2-methyl-1,3-benzothiazole-7-thiol can be achieved through various synthetic pathways. One common method involves the cyclization of 2-aminobenzenethiol with appropriate aldehydes or ketones under acidic conditions. Another approach is the reaction of substituted anilines with thiourea in the presence of oxidizing agents like bromine or iodine .
Industrial Production Methods
Industrial production of benzothiazole derivatives often employs one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques to enhance yield and efficiency . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
6-Amino-2-methyl-1,3-benzothiazole-7-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The nitro group can be reduced to an amino group.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidizing Agents: Bromine, iodine, and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride.
Catalysts: Palladium, platinum, and nickel catalysts are often used in hydrogenation reactions.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Amines: Formed from the reduction of nitro groups.
Substituted Benzothiazoles: Formed from electrophilic aromatic substitution reactions.
Scientific Research Applications
6-Amino-2-methyl-1,3-benzothiazole-7-thiol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in various biochemical pathways.
Medicine: Explored for its anti-tubercular, anti-cancer, and anti-inflammatory properties
Industry: Utilized in the production of dyes, pigments, and rubber accelerators.
Mechanism of Action
The mechanism of action of 6-Amino-2-methyl-1,3-benzothiazole-7-thiol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Signal Transduction: It may interfere with signal transduction pathways, affecting cellular processes such as proliferation and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-methylbenzothiazole: Lacks the thiol group but shares similar biological activities.
6-Aminobenzothiazole: Lacks the methyl group but is used in similar applications
Uniqueness
6-Amino-2-methyl-1,3-benzothiazole-7-thiol is unique due to the presence of both the thiol and amino groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
CAS No. |
42222-48-0 |
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Molecular Formula |
C8H8N2S2 |
Molecular Weight |
196.3 g/mol |
IUPAC Name |
6-amino-2-methyl-1,3-benzothiazole-7-thiol |
InChI |
InChI=1S/C8H8N2S2/c1-4-10-6-3-2-5(9)7(11)8(6)12-4/h2-3,11H,9H2,1H3 |
InChI Key |
AZJWIPBWWWAKJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(S1)C(=C(C=C2)N)S |
Origin of Product |
United States |
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